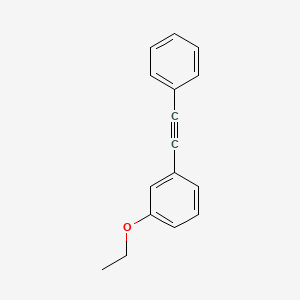
1-Ethoxy-3-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-3-(phenylethynyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with an ethoxy group at the first position and a phenylethynyl group at the third position
Méthodes De Préparation
The synthesis of 1-Ethoxy-3-(phenylethynyl)benzene can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out at room temperature, making it an efficient and widely used method for the synthesis of various aromatic compounds.
. This method requires careful control of reaction conditions to ensure the desired substitution pattern is achieved.
Analyse Des Réactions Chimiques
1-Ethoxy-3-(phenylethynyl)benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can yield 1-ethoxy-3-(bromophenylethynyl)benzene .
Applications De Recherche Scientifique
1-Ethoxy-3-(phenylethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic compounds with biological molecules.
Medicine: Research into the potential medicinal properties of this compound is ongoing. Its structure suggests it may have applications in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-3-(phenylethynyl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, with the benzene ring donating electrons to the electrophile to form a sigma complex . This intermediate then undergoes deprotonation to restore aromaticity, resulting in the substituted product.
In biological systems, the compound may interact with proteins and enzymes through π-π interactions and hydrogen bonding, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1-Ethoxy-3-(phenylethynyl)benzene can be compared to other similar compounds, such as:
1-Ethoxy-4-(phenylethynyl)benzene: This compound has the ethoxy group at the fourth position instead of the third. The difference in substitution pattern can lead to variations in reactivity and applications.
1-Methoxy-3-(phenylethynyl)benzene: Here, the ethoxy group is replaced with a methoxy group. This change can affect the compound’s electronic properties and reactivity.
1-Ethoxy-3-(phenylpropynyl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethoxy and phenylethynyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C16H14O |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-ethoxy-3-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C16H14O/c1-2-17-16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |
Clé InChI |
BOJQQCDJFODAHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


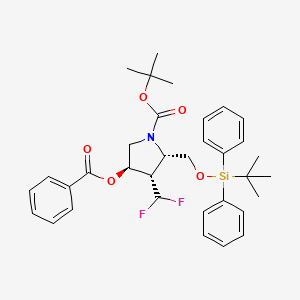
![(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-3-YL)methanol](/img/structure/B13099622.png)
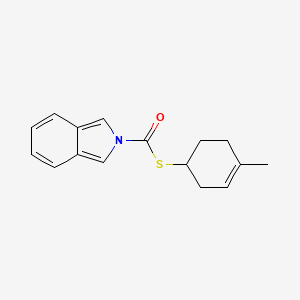
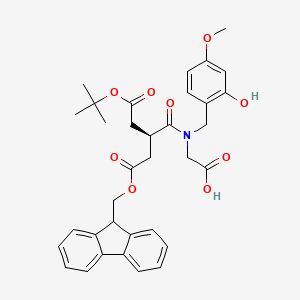
![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)

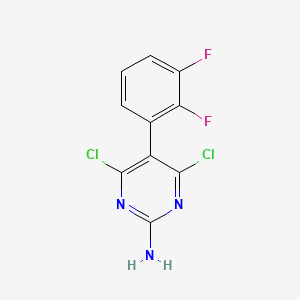
![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
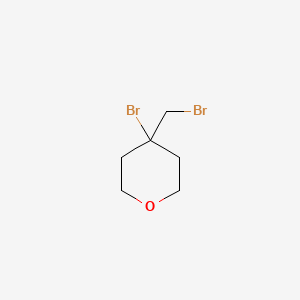
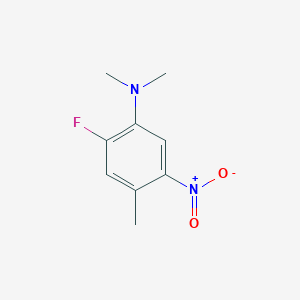
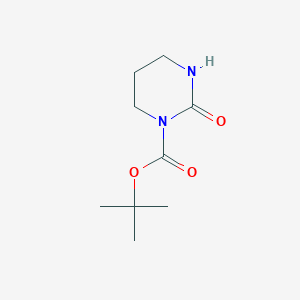
![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)

